molecular formula C9H6FNO4 B1445334 (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid CAS No. 320339-00-2

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid

Cat. No.: B1445334
CAS No.: 320339-00-2
M. Wt: 211.15 g/mol
InChI Key: CQDUDTCHWSHVKT-DUXPYHPUSA-N
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Description

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid (CAS 219647-27-5) is a high-purity chemical compound serving as a versatile building block in organic synthesis and medicinal chemistry research . This molecule, with the molecular formula C9H6FNO4 and a molecular weight of 211.15 g/mol, incorporates two key functional groups: an acrylic acid moiety and a fluorinated nitroaromatic ring . The presence of both electron-withdrawing groups (fluoro and nitro) on the phenyl ring makes this compound a valuable intermediate for nucleophilic aromatic substitution reactions, allowing for further functionalization . The extended conjugation and the (E)-configured double bond also suggest potential applications in the development of advanced materials, such as organic semiconductors or nonlinear optical materials. Researchers utilize this acid and its derivatives, like Ethyl (E)-3-(4-fluoro-3-nitrophenyl)acrylate (CAS 383664-94-6), as key precursors in the synthesis of more complex target molecules, including pharmaceutical candidates and functional polymers . As a standard handling practice, the product requires cold-chain transportation to ensure stability . This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-3-(4-fluoro-3-nitrophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDUDTCHWSHVKT-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Malonic Acid

  • Reactants : 4-Fluoro-3-nitrobenzaldehyde and malonic acid.
  • Solvent/Base : Pyridine is commonly used as both solvent and base.
  • Reaction Conditions : Reflux or ultrasonic irradiation (US) can be employed. Ultrasonic irradiation significantly reduces reaction time and increases yield compared to classical reflux.
  • Mechanism : The aldehyde condenses with malonic acid in the presence of base, forming the acrylic acid derivative with elimination of water.
  • Workup :
    • Addition of water to the reaction mixture.
    • Acidification with sulfuric acid to precipitate the product.
    • Filtration and recrystallization from ethanol/water (8:2) to purify the compound.

Reaction Scheme :

$$
\text{4-Fluoro-3-nitrobenzaldehyde} + \text{Malonic acid} \xrightarrow[\text{Acidification}]{\text{Pyridine, Reflux/US}} (E)-3-(4-Fluoro-3-nitrophenyl)acrylic \, acid
$$

Advantages of Ultrasonic Irradiation (US)

  • Reduces reaction time by approximately 24 times compared to reflux.
  • Increases yield up to 250% relative to classical methods.
  • Produces high purity products as confirmed by chromatographic and spectroscopic analyses.

Alternative Olefination Methods

  • Selective Horner-Wadsworth-Emmons olefination followed by hydrolysis is reported for synthesizing vinyl fluorides with high (E)-isomeric purity.
  • This method involves reaction of fluorinated aldehydes with phosphonate reagents, providing crystalline 2-fluoroacrylic acids.
  • Subsequent silver-catalyzed stereoretentive decarboxylation yields the desired acrylic acid derivatives without tedious chromatographic separation.
  • This approach is versatile and applicable to a variety of aldehydes and ketones, including fluorinated aromatic substrates.

Experimental Data and Comparative Yields

Method Conditions Yield (%) Reaction Time Purity & Notes
Classical Knoevenagel (Reflux in Pyridine) Reflux, pyridine solvent ~50 Several hours Moderate yield, requires recrystallization
Ultrasonic Irradiation (US) Ultrasonic irradiation, pyridine Up to 75 Minutes Higher yield, faster, high purity confirmed
Horner-Wadsworth-Emmons Olefination + Hydrolysis Phosphonate reagents, silver-catalyzed decarboxylation >98 (E-isomeric purity) Moderate time High stereochemical purity, no chromatography needed

Research Findings and Notes

  • The Knoevenagel condensation is the most documented and straightforward method for preparing (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid, leveraging the reactivity of malonic acid with aromatic aldehydes.
  • Ultrasonic irradiation enhances reaction efficiency, making it suitable for multigram scale synthesis with improved throughput and purity.
  • The Horner-Wadsworth-Emmons olefination method provides a stereoselective alternative, especially valuable when high (E)-isomeric purity is required without extensive purification steps.
  • Control of temperature, solvent, and reaction time is critical to maximize yield and prevent formation of (Z)-isomers or side products.
  • Recrystallization from ethanol/water mixtures is effective for purification, yielding crystalline products suitable for further applications in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 3-(4-Fluoro-3-aminophenyl)acrylic acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 3-(4-Fluoro-3-aminophenyl)acrylic acid.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features, physical properties, and biological activities of (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid with five analogs:

Compound Molecular Weight Substituents Functional Groups Key Properties/Activities
This compound (Target) ~237.14* 4-F, 3-NO₂ on phenyl Acrylic acid, E-configuration Likely high lipophilicity; potential antimicrobial use inferred from analogs .
(E)-3-(4-Nitrophenyl)-2-phenyl-prop-2-enoic acid 269.25 4-NO₂ on phenyl, 2-Ph on acrylic Acrylic acid, E-configuration No direct activity data; phenyl substitution may alter reactivity .
(E)-3-(3-Fluorophenyl)acrylic acid 166.14 3-F on phenyl Acrylic acid, E-configuration Used in pharmacological research; lower molecular weight enhances solubility .
(E)-3-(5-(4-Nitrophenyl)furan-2-yl)acrylic acid 286.23 4-NO₂ on phenyl, furan bridge Acrylic acid, furan Yellow solid; furan ring may enhance π-stacking in crystals .
(4-Fluoro-3-nitrophenyl)acetic acid 199.14 4-F, 3-NO₂ on phenyl Acetic acid Boiling point: 391.2°C; density: 1.498 g/cm³; used as an intermediate .

*Estimated based on formula C₉H₆FNO₄.

Key Observations:
  • Substituent Effects : The nitro group enhances electron-withdrawing effects, increasing acidity and reactivity in electrophilic substitutions. Fluorine’s position (para to nitro) in the target compound may reduce steric hindrance compared to ortho-substituted analogs .

Biological Activity

(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features an acrylic acid backbone with a fluorine and a nitro group attached to the phenyl ring. The presence of these electron-withdrawing groups enhances its electrophilicity, making it reactive in various biochemical pathways. This reactivity is critical for its potential therapeutic applications.

The biological activity of this compound primarily involves:

  • Interaction with Enzymes and Receptors : The compound can modulate the activity of specific enzymes and receptors, influencing various signaling pathways.
  • Redox Reactions : The nitro group can participate in redox reactions, which may lead to changes in cellular redox states and affect cell viability.
  • Nucleophilic Attack : The enhanced electrophilicity due to the fluorine and nitro groups allows for nucleophilic attacks, facilitating the formation of covalent bonds with biological targets.

Biological Applications

Research indicates that this compound has potential applications in several fields:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of acrylic acids have demonstrated IC50 values below 10 µg/mL against HeLa and MCF-7 cells, indicating strong anticancer properties .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity. Nitro compounds are known to exhibit broad-spectrum antimicrobial effects, which could apply to this compound as well .
  • Anti-inflammatory Effects : Due to its ability to modulate biochemical pathways, there is ongoing research into its potential as an anti-inflammatory agent.

Case Studies

  • Anticancer Studies : In vitro studies have reported that this compound derivatives show promising results against various cancer cell lines. For example, compounds similar to this structure have been tested on SKOV-3 cells with IC50 values ranging from 7.87 to 70.53 µg/mL, indicating varying degrees of cytotoxicity depending on the specific substitution patterns on the phenyl ring .
  • Antimicrobial Testing : A study evaluating a series of nitro compounds found that those with similar structures exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus, suggesting that this compound may also possess similar properties .

Data Summary

Biological ActivityTarget Cells/OrganismsIC50 Values (µg/mL)Notes
AnticancerHeLa<10Strong cytotoxicity observed
AnticancerSKOV-37.87 - 70.53Varies with substitution
AntimicrobialStaphylococcus aureus<1Significant activity noted
Anti-inflammatoryVariousN/APotential therapeutic use

Q & A

Basic: What synthetic methodologies are recommended for (E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid?

Answer:
The synthesis typically employs a Knoevenagel condensation between 4-fluoro-3-nitrobenzaldehyde and malonic acid derivatives. A one-pot procedure using coupling agents like EDCI/HOBt in polar solvents (e.g., DMF) achieves yields >75% under optimized conditions (60–80°C, 12–24 hours) . Key steps include:

  • Purification: Gradient column chromatography (hexane/EtOAc) followed by recrystallization (ethanol/water).
  • Critical parameters: Catalyst loading (0.5–1.2 eq), solvent polarity, and inert atmosphere to prevent nitro group reduction.

Basic: How is structural confirmation performed for this compound?

Answer:
Multimodal spectroscopic analysis is essential:

  • NMR: The E-configuration is confirmed by trans-vinylic proton coupling (J = 15–16 Hz). Fluorine-induced splitting in aromatic protons and nitro group deshielding are diagnostic .
  • FT-IR: Peaks at ~1680 cm⁻¹ (C=O), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) validate functional groups .
  • X-ray crystallography: Single crystals (grown via slow evaporation from DMSO/MeOH) reveal hydrogen-bonded carboxylic dimers and π-π stacking .

Basic: What solvent systems are optimal for biological assays?

Answer:

  • Stock solutions: DMSO at 50–100 mg/mL, stable at -80°C for 1 year.
  • Working concentrations: Dilute to <0.1% DMSO in PBS (pH 7.4) to avoid cytotoxicity.
  • Alternative solvents: Ethanol (15–20 mg/mL) for short-term storage (4°C, 1 month) .

Advanced: How can supramolecular interactions explain crystallization behavior?

Answer:
X-ray studies of analogous acrylates reveal three dominant interactions:

O-H···O hydrogen bonds (2.68 Å) between carboxylic acid dimers.

C-F···π interactions (3.12–3.24 Å) stabilizing layered packing.

Parallel-displaced π-π stacking (3.45 Å interplanar distance).
These contribute to high thermal stability (>200°C) and solubility limitations .

Advanced: How are contradictions in biological activity data resolved?

Answer:
Systematic SAR studies mitigate discrepancies:

Assay standardization: Use validated models (e.g., MES for anticonvulsant activity ).

Orthogonal validation: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm target engagement.

Electronic effects: Hammett plots correlate substituent σ values with activity trends.
Common pitfalls include nitro group redox instability and cellular permeability variations .

Advanced: What crystallographic strategies address disorder in nitro/fluoro groups?

Answer:
SHELXL refinement protocols :

  • Disorder modeling: Use PART instructions for split positions.
  • Restraints: Apply ISOR/SADI for geometry and SIMU/DELU for thermal motion.
  • Validation: R1 < 5% and Δ/σmax < 0.1 indicate successful resolution.
Refinement StepSoftware CommandPurpose
Disorder handlingPART 0.5Split nitro group positions
Geometry restraintsSADI O1 O2Maintain bond distances
Thermal motionSIMU 0.01 C6Smooth atomic displacement

Advanced: Can computational modeling predict α-glucosidase inhibition?

Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict:

  • Key interactions: Hydrogen bonding between the carboxylic acid and Arg439; π-π stacking with Trp376.
  • Binding free energy: MM-PBSA calculations validate stability (ΔG < -8 kcal/mol).
    These methods identified bioactive derivatives in related acrylates .

Advanced: How does fluorine substitution impact electronic properties?

Answer:
DFT calculations (B3LYP/6-311G**) show:

  • Electron-withdrawing effects: Fluorine increases nitro group polarization, enhancing electrophilicity.
  • Hammett constant (σ): σpara-F = 0.06; σmeta-NO₂ = 1.43, directing regioselectivity in reactions.
    Experimental verification via cyclic voltammetry (reduction peaks at -0.8 V vs. Ag/AgCl) .

Basic: What safety protocols are recommended for handling?

Answer:

  • PPE: Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to nitro group toxicity.
  • Storage: -20°C in airtight containers, away from reductants .

Advanced: What strategies optimize yield in scale-up synthesis?

Answer:

  • Flow chemistry: Continuous reactors minimize exothermic risks.
  • Catalyst recycling: Immobilized EDCI/HOBt on silica improves cost efficiency.
  • Process analytical technology (PAT): In-line FT-IR monitors reaction progression (>95% conversion) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid
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(E)-3-(4-Fluoro-3-nitrophenyl)acrylic acid

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